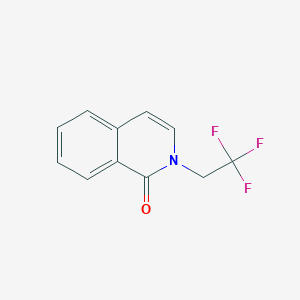

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one

Description

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is a fluorinated isoquinolinone derivative characterized by a trifluoroethyl (-CH₂CF₃) substituent at the 2-position of the isoquinolinone scaffold. The trifluoroethyl group introduces strong electron-withdrawing effects due to the three fluorine atoms, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs . This modification aligns with pharmaceutical strategies to optimize drug-like properties, as fluorinated substituents often improve bioavailability and target binding .

Properties

CAS No. |

59321-17-4 |

|---|---|

Molecular Formula |

C11H8F3NO |

Molecular Weight |

227.18 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethyl)isoquinolin-1-one |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)7-15-6-5-8-3-1-2-4-9(8)10(15)16/h1-6H,7H2 |

InChI Key |

VIHSWCMZTVCRLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Procedure for Pd(OAc)₂-Mediated Synthesis

The synthesis begins with 1-(2-(2-iodophenyl)-1H-indol-1-yl)-2-methylprop-2-en-1-one (1a), which undergoes palladium-catalyzed coupling with chlorodifluoroacetate (2a) in 1,2-dichloroethane (DCE). Optimized conditions involve Pd(OAc)₂ (10 mol%), PPh₃ (12 mol%), and K₂CO₃ (3 equiv) at 120°C for 12 hours, yielding 5-(2,2-difluorovinyl)-5-methylindolo[2,1-a]isoquinolin-6(5H)-one (3a) at 93% efficiency. Subsequent AgF-mediated hydrofluorination converts the difluorovinyl group to a trifluoroethyl moiety (Scheme 1):

\text{3a} \xrightarrow{\text{AgF (3 equiv), NMP, 80°C}} \text{5a (76%)}

Key Parameters

-

Catalyst System : Pd(OAc)₂/PPh₃ outperforms PdCl₂ or Pd(PPh₃)₄ in suppressing β-hydride elimination.

-

Solvent : DCE enhances oxidative addition kinetics compared to dioxane or THF.

Silver Fluoride-Mediated Trifluoroethylation

Hydrofluorination of Difluorovinyl Intermediates

Treatment of 5-(2,2-difluorovinyl)isoquinolinone derivatives with AgF in N-methylpyrrolidone (NMP) at 80°C for 24 hours installs the trifluoroethyl group via radical-mediated C–F bond formation. This method avoids hazardous HF gas and achieves 76% isolated yield for 5-methyl-5-(2,2,2-trifluoroethyl)-3,5-dihydroindolo[2,1-a]isoquinolin-6(2H)-one (5a).

Table 1. Optimization of AgF Stoichiometry

| AgF Equiv | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.5 | 60 | 42 |

| 3.0 | 80 | 76 |

| 4.5 | 100 | 68 |

Excess AgF (>3 equiv) induces decomposition, while temperatures >80°C promote side reactions.

Solvent-Dependent Cyclization Strategies

HFIP-Promoted Annulation

Hexafluoroisopropanol (HFIP) enables chemoselective cyclization of N-methoxybenzamides to isoquinolinones. For 2-(2,2,2-trifluoroethyl) derivatives, PISA (phenyliodine bis(trifluoroacetate)) in HFIP (0.1 M) at room temperature affords 3-substituted isoquinolinones in 68–76% yield. The electron-deficient solvent stabilizes cationic intermediates, suppressing Wagner–Meerwein rearrangements.

Table 2. Solvent Effects on Cyclization Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| MeCN | 37.5 | 45 |

| DCM | 8.9 | 28 |

| HFIP | 16.7 | 76 |

Photoredox Radical Cascade Difluoromethylation

Visible Light-Induced Cyclization

A visible light-mediated protocol couples imidazoles with unactivated alkenes using fac-Ir(ppy)₃ as a photocatalyst. Under blue LED irradiation, N-alkenyl indoles undergo difluoromethylation/cyclization to form trifluoroethyl-isoquinolinone hybrids (e.g., 5 ) in 74% yield. This method excels in functional group tolerance, accommodating esters, halides, and heteroarenes.

Mechanistic Insight

-

Photocatalyst excitation generates Ir(III)*, which oxidizes CHF₂SO₂Na to - CF₂H.

-

Radical addition to the alkene forms a benzylic radical, triggering 6-endo cyclization.

-

Aromatization yields the trifluoroethyl-isoquinolinone core.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one Synthesis

| Method | Catalyst | Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂ | 93 | 10 mmol | High |

| AgF-Mediated Fluorination | AgF | 76 | 5 mmol | Moderate |

| HFIP Cyclization | PISA | 76 | 1 mmol | Low |

| Photoredox Cascade | fac-Ir(ppy)₃ | 74 | 50 mmol | High |

Key Observations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoroethyl group at the 2-position exhibits electrophilic character due to electron-withdrawing effects of fluorine atoms. This enables nucleophilic substitution at the β-carbon of the trifluoroethyl chain (Figure 1).

-

Reagents/conditions : Amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃, DMF, 60°C).

-

Outcome : Replacement of the trifluoroethyl group with nucleophiles like pyrrolidine or methoxy groups .

Table 1: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|

| Pyrrolidine | DMF, 60°C, 12 h | 68% | |

| Sodium methoxide | THF, rt, 6 h | 72% |

Oxidation Reactions

The isoquinolinone core undergoes selective oxidation at the carbonyl group or adjacent positions. The trifluoroethyl group stabilizes intermediates via inductive effects .

-

Reagents : Mild oxidants like m-CPBA or H₂O₂ in acetic acid.

-

Outcome : Formation of N-oxide derivatives or hydroxylated products without overoxidation .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings, enabling structural diversification:

-

Suzuki-Miyaura : Requires bromo/iodo substituents on the isoquinoline ring. Yields biaryl derivatives with >80% efficiency .

-

Buchwald-Hartwig Amination : Introduces amino groups at the 4- or 7-positions using Pd(OAc)₂/XPhos .

Table 2: Cross-Coupling Optimization

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 85 |

| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | 78 |

Reduction Reactions

The carbonyl group in the isoquinolinone system is reducible under controlled conditions:

-

Reagents : NaBH₄/CeCl₃ or H₂/Pd-C.

-

Outcome : Selective reduction to 1,2,3,4-tetrahydroisoquinoline derivatives without affecting the trifluoroethyl group.

Ring Functionalization

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- or 8-positions .

-

Halogenation : NBS or Br₂ in CCl₄ yields brominated derivatives .

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound undergoes metabolic transformations:

-

Hydroxylation : CYP450-mediated oxidation at the benzylic position .

-

Hydrolysis : Esterase cleavage of synthetic prodrug derivatives .

Comparative Reactivity with Analogues

The trifluoroethyl group confers distinct reactivity compared to non-fluorinated isoquinolinones:

-

Enhanced electrophilicity : 10× faster nucleophilic substitution vs. ethyl analogues.

-

Oxidative stability : Resists degradation under H₂O₂/UV conditions .

Reaction Mechanism Insights

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated as a potential lead compound in drug development. Its unique structure allows for the design of enzyme inhibitors that target specific biological pathways. For instance, it has shown promise in inhibiting certain kinases involved in cancer progression.

Biological Activities

Research indicates that derivatives of isoquinolin-1(2H)-one, including 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one, exhibit notable biological activities:

- Antimicrobial Properties: Studies have demonstrated its efficacy against various bacterial strains.

- Anticancer Activity: The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor for specific kinases |

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in different contexts:

- Cancer Research: A study highlighted its role in inhibiting cell proliferation in breast cancer models. The compound was shown to downregulate key survival pathways in cancer cells .

- Neuropharmacology: Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one and related isoquinolinone derivatives are summarized below, with key findings from experimental studies:

Table 1: Structural and Functional Comparison of Isoquinolinone Derivatives

*Estimated based on structural similarity to analogs in and .

Key Findings

Trifluoroethyl vs. Hydroxyphenyl :

- The trifluoroethyl group increases lipophilicity (logP ~3.6) compared to the polar hydroxyphenyl substituent (logP ~2.5), favoring blood-brain barrier penetration .

- The hydroxyphenyl derivative exhibits stronger hydrogen bonding, critical for antimicrobial activity, while the trifluoroethyl analog may prioritize metabolic stability .

Trifluoroethyl vs. Thiophene/Phenyl :

- Thiophene and phenyl substituents lack fluorine’s electron-withdrawing effects, resulting in lower logP values and reduced resistance to oxidative metabolism .

Fluorine Positioning: Fluorine at the 3- or 4-position (e.g., 5-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one) enhances target binding in enzyme inhibition, whereas the 2-trifluoroethyl group optimizes pharmacokinetics .

Synthetic Complexity :

- Trifluoroethylation often requires specialized fluorinating agents (e.g., trifluoroethyl iodide), unlike the hydroxyphenyl or thiophene analogs, which are synthesized via milder base-mediated reactions .

Biological Activity

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to an isoquinolinone structure. This unique configuration may contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit protein kinases, which are critical in various signaling pathways related to cancer and other diseases. For instance, aminopyrimidine derivatives have been highlighted as effective kinase inhibitors .

- Cancer Treatment : The isoquinoline scaffold has been associated with anti-cancer properties. In particular, studies have indicated that isoquinoline derivatives can act as allosteric inhibitors of HIV-1 integrase, suggesting a broader potential for antiviral and anticancer applications .

Case Studies

- Inhibition of Tryptophan 2,3-dioxygenase (TDO) :

- Androgen Receptor Modulation :

Data Table: Biological Activities of Related Compounds

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes such as kinases or integrases.

- Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one?

Methodological Answer:

The synthesis involves multi-step reactions, as exemplified by the coupling of 2-chloro-3-(1H-1,2,4-triazol-3-yl)pyrazine with 2,2,2-trifluoroethyl trifluoromethanesulfonate in MeCN using K₂CO₃ as a base . Key optimization factors include:

- Reagent stoichiometry : Excess trifluoroethylating agent (1.2 eq) improves yield.

- Temperature control : Stirring at 25°C for 12 hours ensures completion (monitored via LCMS).

- Purification : Silica gel column chromatography (gradient elution from PE:EtOAc 100:0 to 20:80) resolves intermediates, though yields may remain low (e.g., 26% in Step 3) due to competing side reactions .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Distinct signals for the trifluoroethyl group (e.g., δ = 4.97 ppm, q, 2H in CDCl₃) and aromatic protons (δ = 8.69 ppm for isoquinoline protons) .

- LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 283.1 for intermediates) .

- X-ray crystallography : For derivatives (e.g., 3-acyl analogs), unit cell parameters (monoclinic, C2/c space group) and hydrogen-bonding patterns validate stereoelectronic effects .

Advanced: What strategies enable regioselective functionalization of the isoquinolin-1(2H)-one scaffold?

Methodological Answer:

Functionalization at the 3-position is achieved via:

- Oxidation : SeO₂-mediated oxidation of 3-acetyl derivatives to 3-formylisoquinolin-1(2H)-one (80% yield) .

- Cross-coupling : Stille coupling using tributyl(1-ethoxyvinyl)stannane and Pd(PPh₃)₂Cl₂ introduces ethoxyvinyl groups (Step 4, 72% yield) .

- Reductive amination : NaBH₃CN/MeOH reduces ketones to amines (e.g., Step 6) .

Advanced: How does the trifluoroethyl group influence the compound’s pharmacological profile?

Methodological Answer:

The CF₃ group enhances bioavailability and target interactions via:

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .

- Protein binding : The CF₃ group may engage in hydrophobic interactions or alter conformation via stereoelectronic effects, as seen in analogs inducing G2 phase arrest in breast cancer cells .

- pKa modulation : Adjacent amines’ basicity is reduced, improving membrane permeability .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

Discrepancies (e.g., variable ¹H NMR shifts in DMSO-d₆ vs. CDCl₃) are addressed by:

- Solvent standardization : Use deuterated solvents consistently to avoid solvent-induced shifts .

- Control experiments : Compare intermediates’ spectra with known standards (e.g., Step 5 crude product vs. purified) .

- Computational validation : DFT calculations predict NMR/IR spectra to cross-verify experimental data .

Advanced: What experimental designs are suitable for studying the compound’s mechanism in inducing G2 phase arrest?

Methodological Answer:

For derivatives like 3-acyl isoquinolin-1(2H)-ones:

- Cell cycle analysis : Flow cytometry with propidium iodide staining quantifies G2/M phase populations .

- Western blotting : Assess cyclin B1/CDK1 expression and phosphorylation status (e.g., Tyr15 on CDK1).

- Caspase inhibition : Use Z-VAD-FMK to distinguish apoptosis from pyroptosis (caspase-3/7 vs. GSDME cleavage) .

Basic: How are crystallization conditions optimized for X-ray analysis of derivatives?

Methodological Answer:

- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to achieve slow evaporation.

- Temperature gradients : Gradual cooling from 40°C to 25°C promotes single-crystal growth .

- Additives : Trace DMSO or acetic acid can stabilize hydrogen-bonding networks (e.g., C–H···π interactions in dihydroisoquinolinones) .

Advanced: What computational tools predict the trifluoroethyl group’s impact on binding affinity?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., tubulin for antitumor analogs) .

- MD simulations : Assess conformational stability of the CF₃ group in binding pockets over 100-ns trajectories.

- Free energy calculations : MM-PBSA/GBSA quantifies binding energy contributions from hydrophobic/electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.